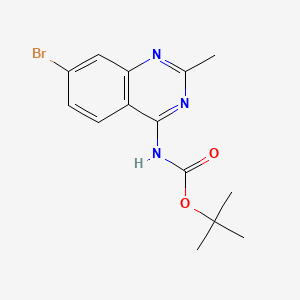
tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a bromine atom and a tert-butyl carbamate group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group can be introduced by reacting the amine group of the quinazoline derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted quinazoline derivatives can be formed.
Deprotection Reactions: The major product is the free amine derivative of the quinazoline compound.
Scientific Research Applications
Chemistry:
Protecting Group: tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate is used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups.
Biology and Medicine:
Pharmaceutical Intermediates: The compound can serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase enzymes due to the quinazoline core.
Industry:
Material Science: It can be used in the development of advanced materials, including polymers and coatings, where specific functional groups are required.
Mechanism of Action
The mechanism of action of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine is released, which can then engage in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.
Comparison with Similar Compounds
tert-Butyl (7-chloro-2-methylquinazolin-4-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (7-fluoro-2-methylquinazolin-4-yl)carbamate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl (7-iodo-2-methylquinazolin-4-yl)carbamate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate provides unique reactivity compared to its halogenated counterparts. Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H16BrN3O2 |
|---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
tert-butyl N-(7-bromo-2-methylquinazolin-4-yl)carbamate |
InChI |
InChI=1S/C14H16BrN3O2/c1-8-16-11-7-9(15)5-6-10(11)12(17-8)18-13(19)20-14(2,3)4/h5-7H,1-4H3,(H,16,17,18,19) |
InChI Key |
RLYGYBSUZOBZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Br)C(=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


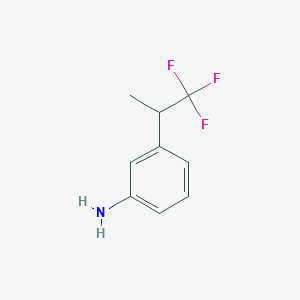
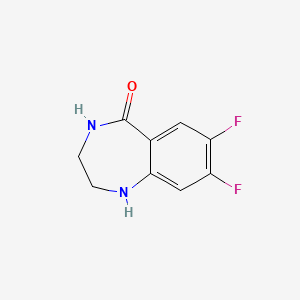
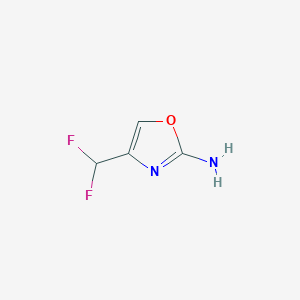
![Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate](/img/structure/B13498758.png)
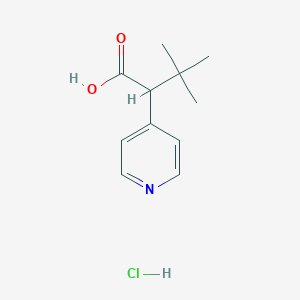
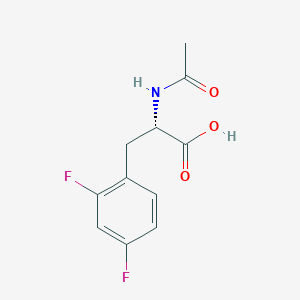
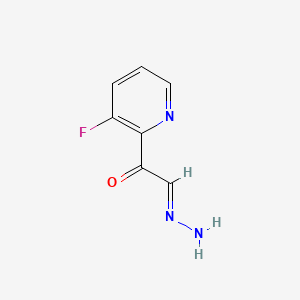
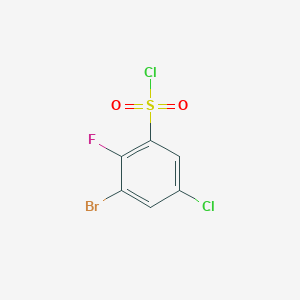
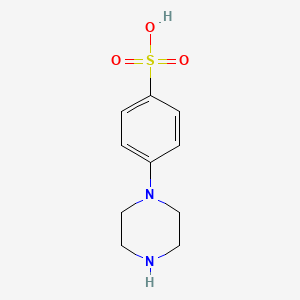
![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)
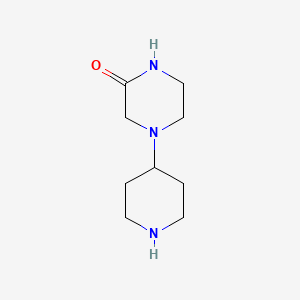
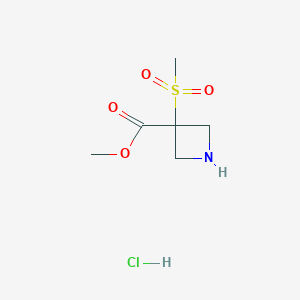
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
